2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one
Description
Properties
CAS No. |
1956319-95-1 |
|---|---|
Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-5,14H,1H3 |
InChI Key |
PSEJUENJDXHRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The synthesis begins with a substituted acetanilide precursor, which undergoes C–H activation at the ortho position. Key reaction parameters include:
-
Catalyst : Cp*Rh(MeCN)₃₂ (10 mol%)
-
Oxidant : Silver acetate (AgOAc, 3.0 equiv.)
-
Solvent : 1,2-Dichloroethane (DCE) at 0.1 M concentration
-
Additive : Acetic anhydride (Ac₂O, 0.5 equiv.)
The reaction proceeds via a proposed mechanism involving rhodium-mediated C–H bond cleavage, followed by CO insertion and subsequent cyclization to form the oxazinone core. Despite its elegance, this method yields the target compound in only 20% isolated yield, necessitating further optimization.
Substrate Scope and Limitations
Experiments with electron-deficient anilides demonstrated higher reactivity, while sterically hindered substrates led to diminished yields. The trifluoromethyl group at the 6-position is introduced via the starting material, emphasizing the need for pre-functionalized precursors.
| Parameter | Rh-Catalyzed Method | Pd-Catalyzed Method |
|---|---|---|
| Yield | 20% | 68–94% (for analogs) |
| Reaction Time | 24 hours | 18 hours |
| Functional Group Tolerance | Moderate | High |
The lower yield in the rhodium-based method underscores the challenges associated with CO insertion and steric effects from the trifluoromethyl group.
Mechanistic Insights and Byproduct Formation
Role of Acetic Anhydride
In the rhodium-catalyzed pathway, Ac₂O acts as a transient directing group, facilitating C–H activation. Hydrolysis during workup regenerates the free amine, which undergoes cyclization.
Competing Pathways
Byproducts such as dimeric species or over-oxidized intermediates are observed when AgOAc is substituted with milder oxidants like K₂S₂O₈. This highlights the necessity of silver salts in maintaining catalytic efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
The compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzoxazinone derivatives and other analogs:
Key Differences and Implications
Core Structure: The target compound and efavirenz share a benzoxazinone core, while tipranavir-related compounds and pyrimidinone analogs (e.g., CAS 175354-56-0) have distinct heterocyclic systems. The benzoxazinone core provides hydrogen-bonding capabilities via its carbonyl and nitrogen groups, critical for target binding in antiviral agents .
Substituent Effects: Position 6: The trifluoromethyl group in the target compound vs. chlorine in efavirenz impacts electron-withdrawing effects and steric bulk. The -CF₃ group enhances lipophilicity and metabolic resistance compared to -Cl . Position 4: Efavirenz contains a cyclopropylethynyl group, which is essential for non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. The absence of this group in the target compound suggests divergent biological targets or reduced potency in antiviral contexts . Position 2: A methyl group in the target compound vs. ethoxy in 6-bromo-2-ethoxy analog (CAS 884495-16-3) affects steric hindrance and solubility. Methyl groups typically reduce polarity compared to ethoxy .
Biological Activity: Efavirenz is a potent NNRTI used in HIV treatment, whereas the target compound’s activity remains uncharacterized. Modifications at position 4 (e.g., cyclopropylethynyl in efavirenz) are critical for binding to HIV reverse transcriptase . Tipranavir-related compounds demonstrate protease inhibition, highlighting the versatility of benzoxazinone derivatives in targeting different viral enzymes .
Physicochemical Properties :
- The trifluoromethyl group increases logP (lipophilicity) in both the target compound and efavirenz, enhancing blood-brain barrier penetration in the latter .
- Molecular weight differences (231.17 vs. 315.67 for efavirenz) reflect variations in substituent complexity, influencing bioavailability and synthetic accessibility.
Q & A
Q. How can researchers optimize the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one to maximize yield and purity?
- Methodological Answer : Key parameters include controlling reaction temperature (typically 60–100°C), selecting polar aprotic solvents (e.g., DMF or THF), and optimizing reaction time (8–24 hours). Fluorinated reagents, such as trifluoromethylating agents, should be introduced during cyclization steps involving substituted phenols or benzoxazinone precursors . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to isolate high-purity products .
Q. What spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzoxazinone core and trifluoromethyl/methyl substituents. The -NMR can verify the presence and position of the CF group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., [M+H] peaks) and detects potential impurities .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity and identifies byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Conflicting data (e.g., unexpected -NMR shifts) may arise from tautomerism or impurities. Strategies include:
- Comparative Analysis : Cross-reference with structurally related compounds, such as Efavirenz impurities (e.g., 6-chloro analogs) .
- Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .
- Computational Validation : Density Functional Theory (DFT) simulations can predict NMR chemical shifts and validate experimental data .
Q. What computational approaches are suitable for predicting the compound’s reactivity and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using SMILES/InChI descriptors from PubChem or crystallographic data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly around the CF group .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity data from analogs like Efavirenz .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC-MS/MS : Identify trace impurities (e.g., regioisomers or unreacted intermediates) using fragmentation patterns .
- Synthesis Intermediates : Monitor byproducts from fluorination steps (e.g., incomplete CF substitution) or oxidation of the oxazinone ring .
- Stability Studies : Assess degradation under stress conditions (heat, light) to identify hydrolytic or oxidative degradation products .
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?
- Methodological Answer :
- Fluorine-Specific Assays : Use -NMR or fluorine-labeled analogs to track metabolic stability or binding interactions .
- In Vitro Models : Compare bioactivity (e.g., enzyme inhibition) of the parent compound with non-fluorinated analogs to isolate CF contributions .
- Crystallography : Resolve protein-ligand complexes to visualize CF-binding pocket interactions, as seen in benzimidazole-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
